molecular formula C8H7ClFIO2 B13919997 5-Chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene

5-Chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene

Cat. No.: B13919997
M. Wt: 316.49 g/mol
InChI Key: WYQVOAUHXXDQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- is a halogenated aromatic compound with the molecular formula C8H7ClFIO2. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methoxymethoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and the methoxymethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chlorine, fluorine, iodine, and methoxymethoxy groups in Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- distinguishes it from other similar compounds. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H7ClFIO2

Molecular Weight

316.49 g/mol

IUPAC Name

5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7ClFIO2/c1-12-4-13-7-3-5(9)2-6(10)8(7)11/h2-3H,4H2,1H3

InChI Key

WYQVOAUHXXDQKD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC(=C1)Cl)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.